(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with an allyl group, a thioxo group, and a benzylidene moiety substituted with three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of Benzylidene Moiety: The benzylidene moiety can be introduced through a condensation reaction between the thiazolidinone derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of benzyl derivatives
Substitution: Formation of substituted thiazolidinone derivatives
Scientific Research Applications
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting their metabolic processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-2-thioxo-5-benzylidene-thiazolidin-4-one: Lacks the methoxy groups on the benzylidene moiety.
2-Thioxo-5-(2,3,4-trimethoxy-benzylidene)-thiazolidin-4-one: Lacks the allyl group.
Uniqueness
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the allyl group and the trimethoxy-substituted benzylidene moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H17NO4S2 |
---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO4S2/c1-5-8-17-15(18)12(23-16(17)22)9-10-6-7-11(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b12-9+ |
InChI Key |
GMHYSEBMJZODHQ-FMIVXFBMSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC |
Origin of Product |
United States |
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